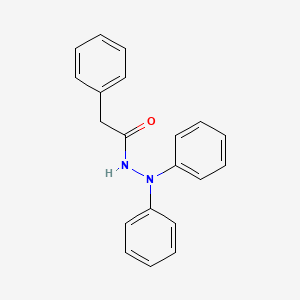

![molecular formula C19H16O6 B5578384 7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)

7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spirobi[chromene] derivatives are a fascinating group of compounds that feature a unique spirocyclic structure, which is characterized by two rings joined at a single carbon atom. This structural motif imparts these compounds with distinctive physical and chemical properties, making them subjects of interest in organic synthesis, medicinal chemistry, and material science.

Synthesis Analysis

The synthesis of spirobi[chromene] derivatives often involves multicomponent reactions, providing a straightforward and efficient approach to constructing complex spirocyclic frameworks. For example, Dmitriev et al. (2011) demonstrated a three-component condensation of 1H-pyrrol-2,3-diones with acetonitriles and dimedone, leading to the formation of ethyl 2-amino-7,7-dimethyl-2′,5-dioxo-5′-phenyl-1′,2′,5,6,7,8-hexahydrospiro[chromene-4,3′-pyrrole]-4′-carboxylates (Dmitriev, Silaichev, Aliev, & Maslivets, 2011).

Aplicaciones Científicas De Investigación

Anticancer Applications

The synthesis of spirocyclic molecules, including those similar to 7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione, has been investigated for their potential anticancer activities. For instance, the diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives has been explored, revealing moderate to high levels of anticancer activities against various cancer cell lines such as breast, colon, and oral cancers. These compounds displayed potent inhibitory activities compared to the commercial anticancer drug 5-fluorouracil (5-FU), with compound 3′c showing significant cytotoxicity in MCF-7, HCT-116, and MD-MB-231 cancer cell lines (Panda et al., 2018).

Material Science Applications

In material science, the synthesis and properties of spiro compounds have been explored for their potential applications. The synthesis of spiro[indoline-3,9′-xanthene]trione and spiro[chromene-4,3′-indoline]-3-carbonitrile derivatives in water using graphene oxide-supported dicationic ionic liquid as a catalyst has been developed. This methodology is advantageous due to its mild conditions, high yields, and environmental friendliness, offering potential applications in the creation of novel polymeric materials and coatings (Patel, Patel, & Dadhania, 2021).

Corrosion Inhibition

Spiro compounds have also been evaluated as corrosion inhibitors for mild steel in acidic solutions. Novel N-hydrospiro-chromeno-carbonitriles demonstrated significant inhibition efficiency, highlighting their potential as environmentally friendly corrosion inhibitors. These compounds exhibit mixed-type corrosion inhibition characteristics by blocking active sites on the mild steel surface, showing a promising application in the field of corrosion protection (Quadri et al., 2021).

Photophysical Properties

Additionally, the synthesis and investigation of photophysical properties of spiro compounds have been conducted, highlighting their high emission properties and potential applications in optoelectronic devices. For example, the synthesis of novel 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] demonstrated high emission properties, good fluorescence quantum yields, and moderate to large Stokes shifts, indicating their potential use in the development of organic light-emitting diodes (OLEDs) and other photonic materials (Silva et al., 2021).

Propiedades

IUPAC Name |

7,7'-dimethoxy-4,4'-spirobi[3H-chromene]-2,2'-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-22-11-3-5-13-15(7-11)24-17(20)9-19(13)10-18(21)25-16-8-12(23-2)4-6-14(16)19/h3-8H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHSDADWLZWBMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(CC(=O)O2)CC(=O)OC4=C3C=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

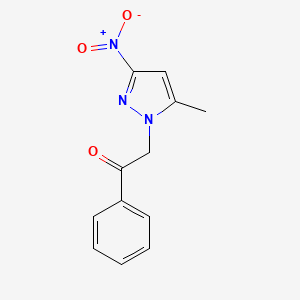

![5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5578304.png)

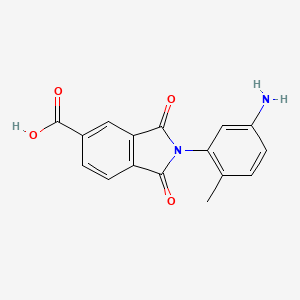

![2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone](/img/structure/B5578311.png)

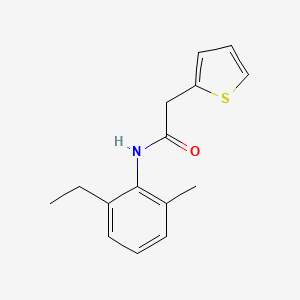

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)

![3-[(1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5578349.png)

![1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5578357.png)

![N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5578366.png)

![N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5578375.png)

![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)

![2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)

![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)